tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of azetidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring:
Bromination: The bromine atom is introduced using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the triazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Cycloaddition Reactions: The azetidine and triazole rings can undergo cycloaddition reactions with suitable partners.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azide or alkoxide derivatives.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- tert-Butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison:
- Structural Differences: While similar in having triazole rings, the presence of different ring systems (azetidine vs. piperidine) and substituents (bromo vs. other functional groups) distinguishes these compounds.
- Unique Properties: The azetidine ring in tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15BrN4O2 |
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Molecular Weight |
303.16 g/mol |
IUPAC Name |
tert-butyl 3-(4-bromotriazol-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-5-7(6-14)15-12-4-8(11)13-15/h4,7H,5-6H2,1-3H3 |
InChI Key |
RDEIQGHXUWUZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2N=CC(=N2)Br |
Origin of Product |
United States |
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